6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclization and functionalization: The brominated benzo[d][1,3]dioxole is then subjected to cyclization reactions with appropriate reagents to form the pyrano[2,3-c]pyrazole core.
Introduction of the amino and cyano groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Bases: Cesium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes or receptors involved in cell signaling pathways, leading to modulation of biological activities.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine
- 1-Benzo[1,3]dioxol-5-yl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of both the benzo[d][1,3]dioxole and pyrano[2,3-c]pyrazole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3/c1-6-12-13(8(4-17)14(18)23-15(12)20-19-6)7-2-10-11(3-9(7)16)22-5-21-10/h2-3,13H,5,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORIZIKKNUUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3Br)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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